molecular formula C7H12O2 B093543 2,2-Dimethyl-3-pentenoic acid CAS No. 16642-52-7

2,2-Dimethyl-3-pentenoic acid

Cat. No.: B093543
CAS No.: 16642-52-7
M. Wt: 128.17 g/mol
InChI Key: WMAWBFFTFBALHM-UHFFFAOYSA-N
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Description

Structural Context within Unsaturated Carboxylic Acids

Unsaturated carboxylic acids are organic compounds that contain both a carboxyl group (-COOH) and at least one carbon-carbon double or triple bond. 2,2-Dimethyl-3-pentenoic acid is classified as a monounsaturated carboxylic acid, as it possesses one carbon-carbon double bond. wikipedia.org Specifically, it is a type of pentenoic acid, meaning it has a five-carbon chain. wikipedia.org The presence of two methyl groups at the second carbon position (the alpha-carbon) significantly influences its chemical reactivity and spatial arrangement. This gem-dimethyl substitution sterically hinders the alpha-carbon, affecting reactions that typically occur at this position in other carboxylic acids.

The general class of pentenoic acids includes several isomers depending on the position of the double bond, such as 2-pentenoic acid, 3-pentenoic acid, and 4-pentenoic acid. wikipedia.org this compound is a derivative of 3-pentenoic acid.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
CAS Number 16642-52-7
IUPAC Name 2,2-dimethylpent-3-enoic acid
Canonical SMILES CC=CC(C)(C)C(=O)O
InChIKey WMAWBFFTFBALHM-UHFFFAOYSA-N

Data sourced from PubChem CID 557962 nih.gov

Stereochemical Considerations and Geometric Isomerism of the Olefinic Moiety

The presence of a carbon-carbon double bond between the third and fourth carbon atoms in this compound gives rise to geometric isomerism. This type of stereoisomerism occurs due to the restricted rotation around the double bond. The substituents on the doubly bonded carbons can be arranged in two different spatial orientations, leading to two distinct isomers: (E)-2,2-Dimethyl-3-pentenoic acid and (Z)-2,2-Dimethyl-3-pentenoic acid. weebly.com

The assignment of these isomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For each carbon of the double bond, the attached groups are assigned a priority based on their atomic number.

At the C3 position: The attached groups are a hydrogen atom and the C2 carbon atom (part of the C(CH₃)₂COOH group). The C2 carbon has a higher priority than the hydrogen atom.

At the C4 position: The attached groups are a hydrogen atom and a methyl group (-CH₃). The methyl group has a higher priority than the hydrogen atom.

Based on these priorities:

In the (E)-isomer (from the German entgegen, meaning opposite), the higher priority groups (the C2 carbon and the methyl group) are on opposite sides of the double bond.

In the (Z)-isomer (from the German zusammen, meaning together), the higher priority groups are on the same side of the double bond.

This stereoisomerism is a critical aspect of the molecule's identity, as the (E) and (Z) isomers can exhibit different physical properties and biological activities.

Historical Synthesis Pathways and Mechanistic Insights

The synthesis of this compound and its derivatives has been approached through various methods over the years. One of the earlier and more general methods for creating α,α-disubstituted carboxylic acids involves the alkylation of a malonic ester followed by hydrolysis and decarboxylation. A more specific historical approach to a related compound, 2,2-dimethyl-4-pentenoic acid, involved the oxidation of 2,2-dimethyl-4-pentenal. icipe.org

A common modern synthetic strategy involves the deprotonation of a suitable precursor with a strong base, followed by alkylation. For instance, the synthesis of the isomeric 2-methyl-3-pentenoic acid has been achieved by the reaction of piperylene with carbon monoxide and water in the presence of a catalyst. google.com The resulting mixture of cis and trans isomers can then be separated.

A mechanistically interesting approach to a related structure, the β-lactone dimer of dimethylketene, involves the pyrolysis of its polyester. This dimer can then react with various nucleophiles to form derivatives of 2,2,4-trimethyl-3-oxovaleric acid. orgsyn.org While not a direct synthesis of this compound, these related syntheses provide insight into the construction of sterically hindered carboxylic acids.

More direct and contemporary methods for the synthesis of substituted pentenoic acids often employ organometallic reagents and sophisticated catalytic systems to control stereoselectivity, yielding predominantly the (E) or (Z) isomer as desired.

Overview of Current Research Trajectories

Current research involving this compound and its isomers appears to be focused on several key areas:

Flavor and Fragrance Chemistry: Esters of related unsaturated carboxylic acids, such as 2-methyl-3-pentenoic acid, are known to possess fruity and berry-like aromas. wikipedia.org This suggests that esters of this compound could also be of interest to the flavor and fragrance industry as potential additives.

Organic Synthesis and Methodology: The synthesis of structurally complex molecules often requires the use of specific building blocks. The unique substitution pattern of this compound makes it a potential intermediate in the synthesis of more elaborate chemical structures. Research in this area may focus on developing new synthetic methods that utilize this compound or on refining existing methods for its preparation with high stereoselectivity.

Biological Activity Screening: While extensive research on the biological activities of this compound is not widely published, unsaturated carboxylic acids as a class are known to exhibit a range of biological effects. For example, some have shown antimicrobial or anti-inflammatory properties. ontosight.ai Therefore, it is plausible that this compound and its derivatives could be screened for potential pharmaceutical or agricultural applications. Research into the biological effects of related pentenoic acid derivatives is ongoing. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16642-52-7

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2,2-dimethylpent-3-enoic acid

InChI

InChI=1S/C7H12O2/c1-4-5-7(2,3)6(8)9/h4-5H,1-3H3,(H,8,9)

InChI Key

WMAWBFFTFBALHM-UHFFFAOYSA-N

SMILES

CC=CC(C)(C)C(=O)O

Canonical SMILES

CC=CC(C)(C)C(=O)O

Synonyms

2,2-Dimethyl-3-pentenoic acid

Origin of Product

United States

Synthetic Methodologies for 2,2 Dimethyl 3 Pentenoic Acid and Analogues

Established Synthetic Routes and Procedural Variations

Alkylation-Hydrolysis Approaches to 2,2-Dialkylated Unsaturated Carboxylic Acids

A common strategy for synthesizing 2,2-dialkylated unsaturated carboxylic acids involves the α-alkylation of a suitable ester precursor, followed by hydrolysis to yield the desired carboxylic acid. In the case of 2,2-dimethyl-3-pentenoic acid, this can be conceptualized by the dialkylation of an appropriate pentenoate ester. The process typically requires a strong base to deprotonate the α-carbon, creating a nucleophilic enolate that can then react with an alkylating agent. A second alkylation step, followed by hydrolysis of the ester, would yield the final product.

For instance, the alkylation of ethyl crotonate with isopropyl iodide in the presence of lithium diisopropylamide (LDA) has been reported to produce the corresponding α-alkylated ester. tandfonline.com Subsequent hydrolysis of this ester, however, can lead to a mixture of acidic products. tandfonline.com Similarly, alkylation of tert-butyl crotonate using sodium amide as a base also results in a mixture of products. tandfonline.com These examples highlight the potential challenges in controlling the regioselectivity and preventing side reactions during the alkylation of unsaturated systems.

A process for preparing 5-(2,5-dimethyl-phenoxy)-2,2-dimethyl pentanoic acid involves the C-alkylation of a higher alkyl ester of 2-methylpropanoic acid with 1-bromo-3-chloro propane (B168953) or 1,3-dibromo propane. google.com This reaction first necessitates the formation of an alkali metal salt of the tertiary carbon atom of the isobutyric ester. google.com

PrecursorAlkylating AgentBaseResult
Ethyl crotonateIsopropyl iodideLithium diisopropylamide (LDA)α-alkylated ester
tert-Butyl crotonateNot specifiedSodium amideMixture of products
Higher alkyl ester of 2-methylpropanoic acid1-bromo-3-chloro propane or 1,3-dibromo propaneAlkali metal salt forming agent5-halo-2,2-dimethylpentanoic acid ester

Organometallic Reagent-Mediated Syntheses (e.g., n-Butyllithium, Diisopropylamine (B44863), Hexamethylphosphoric Triamide)

Organometallic reagents play a crucial role in the synthesis of this compound, often enabling specific and efficient transformations. A documented method involves a multi-step reaction utilizing n-butyllithium, diisopropylamine, and hexamethylphosphoric triamide (HMPT). lookchem.com In this procedure, diisopropylamine and n-butyllithium are used to form lithium diisopropylamide (LDA) in situ. This strong, non-nucleophilic base is then used to deprotonate a precursor, likely an unsaturated carboxylic acid, to form a dianion. The subsequent alkylation with an alkyl halide, facilitated by a solvent system including HMPT, leads to the desired 2,2-dimethylated product.

For example, the synthesis of (E)-2,2-dimethylpent-3-enoic acid can be achieved from (E)-3-pentenoic acid. lookchem.com The process involves a two-step deprotonation and alkylation sequence. The first deprotonation at the carboxylic acid is followed by a second deprotonation at the α-carbon using LDA in a mixture of tetrahydrofuran (B95107) (THF) and hexane (B92381) at low temperatures. lookchem.com This is followed by alkylation. A similar approach is used for the conversion of (E)-2-methylpent-3-enoic acid, where methylation with methyl iodide is performed in the presence of LDA and HMPT. lookchem.com

PrecursorReagentsKey Steps
(E)-3-pentenoic acidn-Butyllithium, Diisopropylamine1. Deprotonation with LDA in THF/hexane at -78 °C. 2. Alkylation.
(E)-2-methylpent-3-enoic acidn-Butyllithium, Diisopropylamine, Hexamethylphosphoric triamide, Methyl iodide1. Deprotonation with LDA in THF/hexane. 2. Alkylation with methyl iodide in the presence of HMPT at -78 °C.

Multi-Step Conversions from Precursors (e.g., (E)-2-methylpent-3-enoic acid, (E)-3-pentenoic acid)

The synthesis of this compound can be effectively accomplished through multi-step conversions starting from less substituted pentenoic acid precursors.

One such pathway begins with (E)-3-pentenoic acid. lookchem.com This precursor undergoes a sequential deprotonation and alkylation process. The first step involves deprotonation of the carboxylic acid, followed by a second deprotonation at the α-carbon using a strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) in a solvent mixture of tetrahydrofuran and hexane. lookchem.com This dianion is then reacted with an appropriate alkylating agent in two successive steps to introduce the two methyl groups at the C2 position. lookchem.com

Another route utilizes (E)-2-methylpent-3-enoic acid as the starting material. lookchem.com In this case, only a single additional methyl group needs to be introduced at the α-position. The synthesis involves the use of n-butyllithium, diisopropylamine to form LDA, and hexamethylphosphoric triamide (HMPT) as a co-solvent. lookchem.com The reaction is carried out in tetrahydrofuran and hexane at -78 °C, with methyl iodide serving as the methylating agent. lookchem.com

Advanced Synthetic Strategies and Catalytic Approaches

Asymmetric Synthesis of Chiral Pentenoic Acid Derivatives

The development of asymmetric methods for the synthesis of chiral pentenoic acid derivatives is a significant area of research, driven by the importance of enantiomerically pure compounds in various fields. One approach involves the use of chiral auxiliaries to control the stereochemistry of the reaction. For example, the synthesis of D-(E)-2-amino-5-phosphono-3-pentenoic acid has been achieved using a chiral auxiliary. oup.comdocumentsdelivered.com The key step in this synthesis is the reaction of (5S)-3,6-dimethoxy-5-isopropyl-2,4-dihydropyrazine with acrolein in the presence of chlorotitanium tris(diethylamide) to form a (2R,3S)-3-hydroxyallylglycine derivative, which serves as a chiral intermediate. oup.comdocumentsdelivered.com

Catalytic asymmetric halolactonization is another powerful strategy for producing optically active γ-lactones from pentenoic acid derivatives. researchgate.net Chiral bifunctional sulfide (B99878) catalysts have been shown to be effective in the bromolactonization of 4-pentenoic acid derivatives. researchgate.net Similarly, chiral salen-Co(II) complexes have been successfully employed as catalysts in the enantioselective iodolactonization of various 4-pentenoic acid derivatives, achieving good enantioselectivities. thieme-connect.com

MethodCatalyst/AuxiliarySubstrateProduct
Chiral Auxiliary(5S)-3,6-dimethoxy-5-isopropyl-2,4-dihydropyrazineAcrolein(2R,3S)-3-hydroxyallylglycine derivative oup.comdocumentsdelivered.com
Catalytic Asymmetric BromolactonizationChiral bifunctional sulfide4-Pentenoic acid derivativesOptically active γ-butyrolactones researchgate.net
Catalytic Enantioselective IodolactonizationChiral Salen–Co(II) complex4-Pentenoic acid derivativesIodolactones with up to 83% ee thieme-connect.com

Electrosynthesis and Electrocarboxylation Methodologies

Electrosynthesis and electrocarboxylation represent alternative, environmentally friendly approaches for the synthesis of carboxylic acids and their derivatives. While specific examples for the direct electrosynthesis of this compound are not prominently detailed in the provided search results, the general principles of these methodologies can be applied to related structures.

Electrocarboxylation typically involves the electrochemical reduction of an organic substrate at the cathode in the presence of carbon dioxide. This process generates a carboxylate anion, which upon workup, yields the corresponding carboxylic acid. The success of this method depends on factors such as the electrode material, solvent, supporting electrolyte, and the reduction potential of the substrate. For unsaturated compounds, controlling the regioselectivity of carboxylation and preventing polymerization or other side reactions is a key challenge.

While the direct electrocarboxylation of a precursor to this compound is not explicitly described, the broader field of electrosynthesis offers potential avenues for its formation. For instance, the electrochemical oxidation or reduction of related functional groups could be envisioned as part of a synthetic sequence. The development of specific electrocatalytic systems could enhance the efficiency and selectivity of such transformations. Further research in this area could lead to novel and sustainable synthetic routes for this compound and its analogues.

Catalytic Oxidations for Formation of Unsaturated Carboxylic Acids (e.g., Sodium Chlorite (B76162)/Hydrogen Peroxide Systems)

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For producing unsaturated carboxylic acids, the choice of oxidant is critical to avoid unwanted reactions with the carbon-carbon double bond. Systems employing sodium chlorite (NaClO₂), often in conjunction with a scavenger for hypochlorite (B82951) and a catalyst, are recognized for their selectivity and mild reaction conditions. dergipark.org.trdergipark.org.tr

Sodium chlorite is a particularly effective reagent for converting α,β-unsaturated aldehydes into the corresponding carboxylic acids without oxidizing the alkene functionality. dergipark.org.tr The reaction is typically performed in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to prevent the formation of chlorinated byproducts. The process is often catalyzed and can be carried out in a buffered solution to maintain an optimal pH, which is crucial for the reaction's efficiency and selectivity. dergipark.org.tr Chlorine dioxide (ClO₂), generated in situ from sodium chlorite, is a powerful oxidizing agent, especially in the pH range of 3-5. dergipark.org.tr

Hydrogen peroxide (H₂O₂) serves as another key oxidant in these systems, often used with a catalyst. scirp.org The combination of sodium chlorite and hydrogen peroxide provides a mild and highly selective method for the oxidation of a wide range of aldehydes to carboxylic acids. scirp.orgacs.org This system is advantageous as it can operate under conditions that preserve other functional groups within the molecule. Research has shown that various catalysts, including manganese complexes, can enhance the reaction rates and yields under mild, aqueous conditions. dergipark.org.tr

Below is a table summarizing various catalytic oxidation systems used for the synthesis of carboxylic acids from aldehydes, which are precursors to compounds like this compound.

Table 1: Catalytic Systems for Aldehyde Oxidation

Oxidant System Catalyst/Additive Typical Substrate Key Features
Sodium Chlorite (NaClO₂) 2-Methyl-2-butene, NaH₂PO₄ buffer Aromatic and α,β-Unsaturated Aldehydes Mild conditions, high selectivity for the aldehyde group. dergipark.org.trdergipark.org.tr
Sodium Chlorite / Hydrogen Peroxide None specified Aldehydes Selective oxidation with minimal side reactions. scirp.orgacs.org
Sodium Chlorite Mn(III) complexes Aromatic Aldehydes High yields and conversion rates in a NaH₂PO₄ environment. dergipark.org.tr

Green Chemistry Principles in this compound Synthesis

Solvent-Free or Aqueous Medium Reactions for Analogues

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Water is an ideal alternative solvent as it is non-toxic, non-flammable, and inexpensive. Several synthetic methods for producing unsaturated carboxylic acids and their analogues have been adapted to run in aqueous media or even under solvent-free conditions.

For instance, the Wittig reaction, a cornerstone for creating carbon-carbon double bonds, can be performed in an aqueous sodium hydroxide (B78521) solution. scirp.org This approach allows for the in-situ hydrolysis of the initially formed ester to yield the carboxylic acid, often simplifying the work-up procedure to a simple extraction. scirp.org Similarly, Knoevenagel condensations, which can produce unsaturated systems, have been successfully carried out in water, sometimes catalyzed by a simple inorganic base, with water being the only byproduct. tandfonline.com

Solvent-free reactions represent another significant green advancement. These reactions, often facilitated by methods like infrared irradiation, can lead to shorter reaction times and a cleaner reaction profile with fewer by-products. scirp.orgresearchgate.net For example, the synthesis of various esters from carboxylic acids and alcohols has been achieved efficiently using supported iron oxide nanoparticles as a catalyst under solvent-free conditions. mdpi.com While this is an esterification, the principle of eliminating the solvent is directly applicable to other reaction types.

Table 2: Green Synthetic Approaches for Carboxylic Acid Analogues

Reaction Type Conditions Substrates Advantages
Wittig Reaction Aqueous NaOH Benzaldehydes, Alkanals In-situ hydrolysis, often no organic solvents needed for work-up. scirp.org
Knoevenagel Condensation Water, inorganic base Aldehydes, Malononitrile High atom economy, water is the only byproduct. tandfonline.com
Esterification Solvent-free, Fe₂O₃ nanoparticle catalyst Carboxylic acids, Alcohols Reusable catalyst, no organic solvent required. mdpi.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. researchgate.net It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A reaction with high atom economy, such as an addition reaction, is inherently more efficient and produces less waste than a reaction that generates stoichiometric byproducts, like many substitution or elimination reactions (e.g., the classical Wittig reaction generates triphenylphosphine (B44618) oxide as a high molecular weight byproduct). researchgate.net

Beyond atom economy, other metrics are used to evaluate the "greenness" of a process. Reaction Mass Efficiency (RME) considers the chemical yield along with atom economy, while Process Mass Intensity (PMI) provides a more holistic view by accounting for all materials used in a process, including solvents, reagents, and processing aids, relative to the mass of the final product. whiterose.ac.uk Analyzing these metrics helps chemists identify areas for improvement, such as choosing catalytic routes over stoichiometric ones or minimizing solvent use. whiterose.ac.uk

For the synthesis of this compound, a synthetic route with high atom economy would be preferable. For example, a catalytic carbonylation approach would likely have a higher atom economy than a multi-step sequence involving protecting groups and generating significant byproducts.

Table 3: Theoretical Atom Economy for General Reaction Types

Reaction Type General Transformation Atom Economy Example
Addition A + B → C 100% Diels-Alder Reaction
Rearrangement A → B 100% Claisen Rearrangement
Substitution A-B + C → A-C + B < 100% Nucleophilic Acyl Substitution
Elimination A → B + C < 100% Dehydration of an Alcohol

Purification and Isolation Techniques for this compound

The effective purification and isolation of the target compound are crucial for obtaining a product of high purity. For carboxylic acids like this compound, a combination of techniques is often employed.

Standard methods include liquid-liquid extraction , where the carboxylic acid is separated based on its differential solubility in two immiscible liquid phases, often an organic solvent and an aqueous solution. By adjusting the pH of the aqueous layer, the carboxylic acid can be converted to its carboxylate salt (soluble in water) or its neutral form (more soluble in organic solvents), facilitating separation from non-acidic impurities.

Distillation is a powerful technique for purifying liquids based on differences in boiling points. For heat-sensitive compounds like unsaturated carboxylic acids, which may polymerize or decompose at high temperatures, vacuum distillation is the preferred method as it allows the substance to boil at a much lower temperature. A particularly effective apparatus for separating compounds with close boiling points is the spinning band distillation column . utwente.nl This technique has been successfully used to separate mixtures of crotonic acid and 2-pentenoic acid, which are structurally similar to the target compound, achieving purities greater than 98%. utwente.nlresearchgate.net

If the compound is a solid at room temperature, crystallization is an excellent purification method. This involves dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound forms pure crystals, leaving impurities behind in the solvent. scirp.org

For challenging separations or for achieving very high purity, chromatographic techniques are used. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. dergipark.org.tr

Table 4: Purification and Isolation Techniques

Technique Principle of Separation Application for Carboxylic Acids
Liquid-Liquid Extraction Differential solubility and partitioning between immiscible liquids. Separating the acid from neutral or basic impurities by pH adjustment. nih.gov
Vacuum Distillation Differences in boiling points at reduced pressure. Purification of heat-sensitive unsaturated acids to prevent decomposition. utwente.nl
Spinning Band Distillation High-efficiency fractional distillation under vacuum. Separation of acids with very close boiling points, like isomers or homologues. utwente.nlresearchgate.net
Crystallization Difference in solubility between the desired compound and impurities at different temperatures. Purification of solid carboxylic acids to obtain high-purity crystalline material. scirp.org

Chemical Reactivity and Derivatization of 2,2 Dimethyl 3 Pentenoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a wide range of derivatives.

Esterification Reactions and Ester Derivatives

2,2-Dimethyl-3-pentenoic acid can undergo esterification to form various ester derivatives. A common method involves reacting the acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. units.it This equilibrium-driven reaction can be pushed towards the product side by using an excess of the alcohol or by removing water as it is formed. units.it

Alternatively, esterification can be achieved under basic conditions by first converting the carboxylic acid to its carboxylate salt and then reacting it with an alkyl halide. google.com For instance, treatment with a base like sodium hydroxide (B78521) or potassium hydroxide, followed by reaction with an alkyl halide (e.g., ethyl iodide, isobutyl bromide), yields the corresponding ester. google.com This method is particularly useful when dealing with sensitive substrates or when trying to avoid the high temperatures and acidic conditions of Fischer esterification.

A variety of ester derivatives of similar pentenoic acids have been synthesized for different applications. For example, esters of 2-methyl-3-pentenoic acid have been investigated for their use in flavor compositions. google.com

Table 1: Examples of Esterification Reactions

Reactant 1 Reactant 2 Catalyst/Conditions Product
This compound Ethanol Acid catalyst, heat Ethyl 2,2-dimethyl-3-pentenoate
Sodium 2,2-dimethyl-3-pentenoate Isobutyl bromide Solvent (e.g., DMF) Isobutyl 2,2-dimethyl-3-pentenoate
2-methyl-3-pentenoic acid Alkyl halide (RX) Base (e.g., NaOH, KOH) Alkyl 2-methyl-3-pentenoate (B14747980) google.com

Amide Formation and Amide Derivatives

The carboxylic acid moiety of this compound can be converted into an amide functional group. This transformation typically involves an initial activation of the carboxylic acid, often by converting it into a more reactive acyl chloride or anhydride. The activated intermediate is then reacted with an amine to form the corresponding amide. units.it Direct reaction of the carboxylic acid with an amine is generally not feasible as it results in an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt.

A common method for amide formation is the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates the reaction between the carboxylic acid and the amine. units.it This approach avoids the need to isolate the highly reactive acyl chloride.

Amide derivatives of various carboxylic acids are prevalent in many biologically active molecules and materials. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity patterns of carboxylic acids suggest that a wide array of primary and secondary amines could be used to generate diverse amide derivatives. units.it

Table 2: General Scheme for Amide Formation

Starting Material Reagent 1 Reagent 2 Product
This compound SOCl2 or PCl5 Amine (R-NH2) N-alkyl-2,2-dimethyl-3-pentenamide
This compound Amine (R-NH2) DCC (coupling agent) N-alkyl-2,2-dimethyl-3-pentenamide

Anhydride and Acyl Halide Formation

This compound can be converted into more reactive derivatives such as acid anhydrides and acyl halides. These compounds serve as important intermediates in organic synthesis, particularly for acylation reactions. libretexts.orgchemdictionary.org

Acyl Halide Formation: Acyl chlorides are commonly prepared by treating the carboxylic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). libretexts.org Similarly, acyl bromides can be synthesized using phosphorus tribromide (PBr3). libretexts.org These reagents replace the hydroxyl group of the carboxylic acid with a halogen atom.

Acid Anhydride Formation: Acid anhydrides can be synthesized from carboxylic acids through several methods. One common approach involves the reaction of an acyl chloride with a carboxylate salt. libretexts.org Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often requiring high temperatures or a strong dehydrating agent. chemdictionary.org

Transformations Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is another site of reactivity, allowing for a range of addition and transformation reactions.

Olefin Metathesis and Related Reactions

Olefin metathesis is a powerful reaction that allows for the redistribution of alkylidene fragments between two alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum. researchgate.netharvard.edu This reaction can be applied to this compound to form new carbon-carbon double bonds.

In a cross-metathesis reaction, this compound could be reacted with another olefin to generate a new, substituted alkene. The outcome of the reaction, including the formation of homo-dimers versus cross-metathesis products, depends on the catalyst used and the reaction conditions. conicet.gov.ar For example, Grubbs' first and second-generation catalysts are commonly employed for such transformations. harvard.edugoogle.com It is important to note that isomerization of the double bond can be a competing side reaction in olefin metathesis, particularly with certain ruthenium-based catalysts. researchgate.net

Electrophilic Additions (e.g., Halogenation, Hydrohalogenation, Hydration)

The carbon-carbon double bond of this compound is susceptible to electrophilic attack. gacbe.ac.in These reactions proceed through the formation of a carbocation intermediate, and the regioselectivity is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. gacbe.ac.inlibretexts.org

Halogenation: The addition of halogens, such as bromine (Br2) or chlorine (Cl2), across the double bond would result in the formation of a dihalo-substituted derivative. The reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. lasalle.edu

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond would lead to the formation of a halo-substituted alkane. According to Markovnikov's rule, the hydrogen atom would add to the carbon at position 4, and the halogen would add to the carbon at position 3, forming 3-halo-2,2-dimethylpentanoic acid. libretexts.org

Hydration: The acid-catalyzed addition of water across the double bond would result in the formation of a hydroxy-substituted carboxylic acid. Following Markovnikov's rule, the hydroxyl group would add to the more substituted carbon (position 3), yielding 3-hydroxy-2,2-dimethylpentanoic acid. lasalle.edu

Table 3: Predicted Products of Electrophilic Addition to this compound

Reaction Reagent Predicted Major Product
Halogenation Br2 3,4-Dibromo-2,2-dimethylpentanoic acid
Hydrohalogenation HBr 3-Bromo-2,2-dimethylpentanoic acid
Hydration H2O, H+ 3-Hydroxy-2,2-dimethylpentanoic acid

Radical Addition Reactions (e.g., Thiol-Ene Clicking)

The carbon-carbon double bond in this compound is susceptible to radical addition reactions. Among the most prominent and synthetically useful of these is the thiol-ene reaction, a process that falls under the umbrella of "click chemistry" due to its high efficiency, high yields, and stereoselectivity. wikipedia.org

The reaction proceeds via a free-radical mechanism, which can be initiated by thermal or photochemical methods. researchgate.net The process involves the addition of a thiol (R-SH) across the alkene. A thiyl radical (RS•) is first generated, which then adds to the double bond of the pentenoic acid. This addition occurs in an anti-Markovnikov fashion, leading to the sulfur atom bonding to the less substituted carbon (C4) of the original double bond. wikipedia.org A subsequent chain-transfer step with another thiol molecule yields the final thioether product and regenerates a thiyl radical to continue the cycle. wikipedia.org

The thiol-ene reaction is a powerful tool for surface functionalization and polymer synthesis. wikipedia.orgnih.gov While direct studies on this compound are not prevalent, research on the closely related 4-pentenoic acid demonstrates the utility of this reaction. For instance, 4-pentenoic acid has been successfully "clicked" with various dithiols using a metal-free graphitic carbon nitride (g-CN) photocatalyst under visible light, producing dicarboxylic acid monomers in excellent yields. acs.orgacs.org These monomers can then be used in polycondensation reactions to synthesize functional polyamides. acs.orgacs.org This suggests a similar potential for this compound to act as a building block for advanced materials.

Table 1: Thiol-Ene Reaction General Characteristics

Feature Description
Reaction Type Radical Addition (Click Chemistry)
Reactants Alkene (e.g., this compound), Thiol
Product Thioether
Regioselectivity Anti-Markovnikov
Initiation Photochemical (UV light) or Thermal (Radical Initiators like AIBN) wikipedia.orgacs.org

| Advantages | High yields, rapid reaction, insensitivity to oxygen and water, stereoselective wikipedia.org |

Epoxidation and Dihydroxylation of the Pentenoic Acid Olefin

The olefinic bond of this compound can be readily oxidized to form epoxides or diols (glycols), which are valuable intermediates in organic synthesis.

Epoxidation: The conversion of the alkene to an epoxide (an oxirane ring) can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide, 2,2-dimethyl-3,4-epoxypentanoic acid, contains a reactive three-membered ring that can be opened by various nucleophiles.

Dihydroxylation: This process introduces two hydroxyl (-OH) groups across the double bond. The stereochemical outcome of this reaction is highly dependent on the chosen reagents. libretexts.org

Syn-dihydroxylation: This places both hydroxyl groups on the same face of the molecule. Standard methods for achieving syn-dihydroxylation include the use of osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.org The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which is then cleaved to yield the syn-diol. libretexts.org

Anti-dihydroxylation: This adds the hydroxyl groups to opposite faces of the molecule. This is typically achieved in a two-step process: initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. The nucleophilic attack of water on the protonated epoxide occurs from the backside, resulting in the anti-diol. libretexts.org

In a related context, Sharpless asymmetric dihydroxylation and epoxidation have been employed on similar substrates, such as 2-amino-3-methyl-pent-4-enoic acid derivatives, to achieve high enantioselectivity, highlighting the potential for creating chiral products from pentenoic acid structures. google.com

Reactions at the Dimethyl-Substituted Quaternary Carbon

Investigating Steric and Electronic Effects on Reactivity

The C2 carbon of this compound is a quaternary center, meaning it is bonded to four other carbon atoms (part of the carboxyl group, the two methyl groups, and C3 of the pentene chain). This structural feature has profound implications for the molecule's reactivity.

The two methyl groups at the C2 position exert a significant steric effect . This steric bulk, or crowding, hinders the approach of reagents to the adjacent carboxylic acid functional group and the α-carbon itself. For example, reactions that require nucleophilic attack at the carbonyl carbon of the carboxylic acid (like certain types of esterification) may be slowed down compared to a sterically unhindered carboxylic acid.

The steric environment created by the gem-dimethyl group is a key feature in synthetic strategies that form quaternary carbons. For instance, the Ireland-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, has been used to create sterically demanding quaternary centers with high diastereoselectivity. acs.org

Oligomerization and Polymerization of this compound Derivatives

The bifunctional nature of this compound and its derivatives makes them attractive candidates for the synthesis of oligomers and polymers.

Chiral Oligomers of Pentenoic Amides (COPAs)

While the specific acronym "COPAs" for Chiral Oligomers of Pentenoic Amides does not appear to be established in the literature, the concept of forming oligomers from chiral pentenoic acid derivatives is well-founded. By converting the carboxylic acid of an enantiomerically pure pentenoic acid into an amide, and then utilizing the double bond for further coupling, oligomeric structures can be built.

Research into the synthesis of derivatives of γ-glutamyl-diaminopimelic acid, which contains a modified pentanoic acid backbone, provides a model for this type of oligomerization. In these studies, complex amide and peptide-like structures are synthesized, demonstrating that the pentanoic acid framework can be incorporated into repeating chain structures. nih.gov The synthesis often involves standard peptide coupling reagents to form amide bonds, creating oligomers with defined stereochemistry. nih.gov

Exploration of this compound as a Functional Monomer in Polymer Synthesis

This compound can serve as a valuable functional monomer in polymer synthesis. Its utility is highlighted in several potential polymerization strategies.

One approach involves converting the acid into a diamide, which can then act as a monomer for polyamides. A U.S. patent lists this compound as a suitable unsaturated carboxylic acid for reaction with diamines to produce diamides, which are precursors for polymers. google.com

Another powerful strategy leverages the thiol-ene reaction discussed previously. By reacting this compound with a molecule containing both a thiol and another functional group (e.g., another carboxylic acid or an amine), the pentenoic acid can be transformed into a bifunctional monomer suitable for step-growth polymerization. As demonstrated with 4-pentenoic acid, reacting it with dithiols creates dicarboxylic acid monomers that can be polymerized with diamines to form polyamides. acs.orgacs.org This showcases a pathway to novel polymers where the unique structure of the original pentenoic acid is incorporated into the polymer backbone.

Furthermore, studies on the copolymerization of trans-2,5-dihydroxy-3-pentenoic acid methyl ester show that pentenoic acid derivatives can be successfully incorporated into polyesters, with the remaining functional groups (a hydroxyl group and the double bond) available for subsequent functionalization of the final polymer. rsc.org

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
4-pentenoic acid
meta-chloroperoxybenzoic acid (m-CPBA)
2,2-dimethyl-3,4-epoxypentanoic acid
Osmium tetroxide
Potassium permanganate
2-amino-3-methyl-pent-4-enoic acid
γ-glutamyl-diaminopimelic acid

Mechanistic Investigations of Reactions Involving 2,2 Dimethyl 3 Pentenoic Acid

Elucidation of Reaction Pathways and Transition States

The reaction pathways of unsaturated carboxylic acids like 2,2-dimethyl-3-pentenoic acid are often governed by the interplay of electronic effects of the substituents and the specific reaction conditions. Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for mapping these pathways and identifying the transition states that connect reactants, intermediates, and products.

A key reaction of β,γ-unsaturated acids is their isomerization to the more thermodynamically stable α,β-unsaturated isomers. For a related compound, 2-methyl-3-pentenoic acid, cis-trans isomers are known intermediates in the synthesis of trans-2-methyl-2-pentenoic acid. google.com The isomerization process likely proceeds through a series of protonation and deprotonation steps, particularly under catalytic conditions.

Computational studies on the isomerization of related β,γ-unsaturated thioesters have suggested a multistep mechanism where the initial enolization is not the rate-limiting step. ucl.ac.uk Instead, the γ-protonation of the resulting enolate intermediate appears to have the highest energy barrier. ucl.ac.uk A similar pathway can be postulated for this compound, where a catalyst facilitates the formation of an enolate, which is then protonated at the γ-position to yield the conjugated isomer.

In the context of thermal decomposition, studies on γ-valerolactone, which can isomerize to 4-pentenoic acid, have shown that the initial isomerization is a critical step, followed by C-C bond fission. rsc.org The transition states for such reactions are often characterized by significant bond stretching and charge separation, and their energies determine the reaction kinetics. For the ring-opening of lactones to form unsaturated acids, the reaction is proposed to proceed via a stable oxocarbenium intermediate through a two-step mechanism. rsc.org

Role of Catalysis in this compound Transformations

Catalysis plays a pivotal role in directing the reactivity of this compound, enabling transformations that would otherwise be slow or unselective. Different types of catalysts, including acids, bases, metal complexes, and organocatalysts, can promote distinct reaction pathways.

Acid catalysis is commonly employed to promote the isomerization and cyclization of unsaturated carboxylic acids. In the synthesis of trans-2-methyl-2-pentenoic acid, cis-trans isomers of 2-methyl-3-pentenoic acid are subjected to an isomerization reaction under the influence of an acid catalyst. google.com This process highlights the ability of acids to facilitate the interconversion of geometric isomers and the migration of the double bond.

For 2,2-disubstituted 4-pentenoic acids, which are structurally similar to this compound, acid-catalyzed intramolecular addition of the carboxy group to the alkene is a known reaction. researchgate.net This cyclization, often leading to the formation of γ-lactones, is a key transformation. The mechanism likely involves protonation of the double bond to generate a carbocation intermediate, which is then trapped by the internal carboxylic acid nucleophile. The stability of the carbocation and the stereoelectronics of the cyclization step are critical factors influencing the reaction outcome. Studies on the acid-catalyzed ring-opening of lactones also point to the formation of oxocarbenium ions as key intermediates. rsc.org

Base-catalyzed reactions of this compound are expected to involve the deprotonation of the carboxylic acid and potentially the α-protons, leading to isomerization or other transformations. The isomerization of β,γ-unsaturated esters to their α,β-isomers is a well-documented base-catalyzed process, with the reaction rate being dependent on the polarity of the solvent and the strength of the base. oup.com The proposed mechanism involves the formation of an enolate intermediate. oup.com

For the isomerization of β,γ-unsaturated thioesters, simple carboxylate salts have been shown to be effective catalysts, with reaction rates comparable to those achieved with stronger organic bases like DBU. ucl.ac.uknih.gov Kinetic isotope effect studies on these systems suggest that the γ-reprotonation of the enolate intermediate is the rate-determining step. nih.govjyu.fi This implies that for this compound, a similar mechanism could be operative, where a basic catalyst facilitates the formation of an enolate that subsequently undergoes protonation to yield a conjugated isomer.

Transition metal complexes, particularly those of rhodium and iridium, are powerful catalysts for a variety of transformations involving unsaturated acids. Rhodium complexes are notably used in the synthesis of isomers of 2-methyl-3-pentenoic acid from piperylene, carbon monoxide, and water. google.com In these reactions, the rhodium catalyst, often in conjunction with a phosphine (B1218219) ligand, plays a crucial role in the carbonylation and subsequent isomerization steps. google.com

Iridium-catalyzed asymmetric cyclization of 2,2-disubstituted 4-pentenoic acids to form γ-lactones has been reported. rsc.orgrsc.org The proposed catalytic cycle involves the oxidative addition of the O-H bond of the carboxylic acid to the Ir(I) center, forming an iridium(III) hydride intermediate. rsc.org This is followed by alkene insertion into the Ir-H bond and subsequent reductive elimination to afford the lactone product and regenerate the active catalyst. rsc.org The nature of the phosphine ligand is critical for achieving high enantioselectivity in these reactions. rsc.orgrsc.org

The table below summarizes the effect of different phosphine ligands on the iridium-catalyzed asymmetric cyclization of a model 2,2-disubstituted 4-pentenoic acid.

EntryLigandSolventYield (%)ee (%)
1(R)-binap1,4-Dioxane813
2(R)-H8-binap1,4-Dioxane716
3(S)-Segphos1,4-Dioxane1045
4(R)-difluorophos1,4-Dioxane1252
5(R)-DTBM-segphos1,4-Dioxane1558
6(R)-DTBM-segphosToluene529
7(R)-DTBM-segphosNMP3980
8(R)-DTBM-segphosNMP9581

Data adapted from a study on the iridium-catalyzed asymmetric cyclization of 2,2-diphenyl-4-pentenoic acid. rsc.org The yield and enantiomeric excess (ee) are highly dependent on the choice of phosphine ligand and solvent.

Organocatalysis offers a metal-free alternative for promoting reactions of unsaturated systems. Phosphine catalysis, in particular, has emerged as a versatile tool for the construction of carbo- and heterocycles through various annulation reactions. nih.gov In these reactions, the phosphine catalyst acts as a nucleophile, adding to an activated alkene or alkyne to generate a zwitterionic intermediate, typically a phosphorus ylide. acs.org This intermediate then participates in subsequent reactions with an electrophile.

For instance, phosphine-catalyzed [3+2] cycloaddition reactions of allenoates with electron-deficient olefins are well-established. nih.gov While direct examples with this compound are not prominent in the literature, the general principles of phosphine catalysis suggest its potential for promoting transformations of this substrate. A plausible mechanism would involve the initial nucleophilic attack of the phosphine on the double bond of the pentenoic acid, although the reactivity of an unactivated alkene in this context might be a limiting factor. More likely, derivatives of this compound, such as its corresponding allenoate, would be more suitable substrates for phosphine-catalyzed annulations.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are essential for quantifying the rates of chemical reactions and for substantiating proposed mechanisms. The rate of a reaction is influenced by factors such as concentration, temperature, and the presence of a catalyst. For reactions involving this compound, kinetic analysis can provide valuable information about the energy barriers of different reaction pathways.

In the base-catalyzed isomerization of related β,γ-unsaturated esters, the reaction was found to be first-order in both the ester and the amine catalyst. oup.com This indicates that both species are involved in the rate-determining step of the reaction. For the carboxylate-catalyzed isomerization of β,γ-unsaturated thioesters, kinetic isotope effect studies have been instrumental in pinpointing the γ-protonation of the enolate intermediate as the turnover-limiting step. ucl.ac.uknih.gov

The table below presents kinetic data for the carboxylate-catalyzed isomerization of a model β,γ-unsaturated thioester, highlighting the effect of different catalysts on the reaction rate.

EntryCatalystSolventTime (h)Conversion (%)
1TMAPCD3CN2>95
2DBUCD3CN2>95
3Et3NCD3CN24<5
4TMG-PivCD3CN2>95

Kinetic data for the isomerization of a β,γ-unsaturated N-acetylcysteamine thioester. ucl.ac.uk TMAP (tetramethylammonium pivalate) and TMG-Piv (tetramethylguanidinium pivalate) show comparable catalytic activity to the strong base DBU, while the weaker base Et3N is ineffective.

Theoretical studies on the decarboxylation of α,β-unsaturated acids have utilized transition state theory to calculate reaction rates and understand the influence of the enzymatic environment on the reaction mechanism. nih.gov Such computational approaches, when applied to reactions of this compound, could provide valuable predictions of reaction kinetics and help in the design of more efficient catalytic systems.

Advanced Spectroscopic and Analytical Characterization of 2,2 Dimethyl 3 Pentenoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise structure of 2,2-Dimethyl-3-pentenoic acid can be determined.

Proton (¹H) NMR Assignments and Chemical Shifts

In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The two vinyl protons on the carbon-carbon double bond will likely appear as a multiplet between 5.0 and 6.0 ppm. The gem-dimethyl protons at the C2 position are magnetically equivalent and would present as a singlet around 1.2 ppm. Finally, the methyl protons at the C5 position will likely appear as a doublet around 1.7 ppm due to coupling with the adjacent vinyl proton.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
-COOH10.0 - 13.0Broad Singlet1H
-CH=CH-5.0 - 6.0Multiplet2H
-C(CH₃)₂~1.2Singlet6H
=CH-CH₃~1.7Doublet3H

Note: The predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis and Chemical Shifts

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to appear in the range of 170-185 ppm. The two olefinic carbons of the double bond would resonate between 120 and 140 ppm. The quaternary carbon at the C2 position is predicted to have a chemical shift in the range of 40-50 ppm. The carbons of the gem-dimethyl groups at C2 would be observed around 25 ppm, while the methyl carbon at the end of the chain (C5) would appear at approximately 15-20 ppm.

Carbon Assignment Predicted Chemical Shift (ppm)
-C OOH170 - 185
-C H=C H-120 - 140
-C (CH₃)₂40 - 50
-C(C H₃)₂~25
=CH-C H₃15 - 20

Note: These are predicted chemical shift ranges and can be influenced by solvent and other experimental factors.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. Key expected correlations for this compound would be between the vinyl protons and the protons of the adjacent methyl group at C5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show correlations between the C2 gem-dimethyl protons and their corresponding carbon, the vinyl protons and their respective carbons, and the C5 methyl protons and the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For this compound, key HMBC correlations would be expected from the gem-dimethyl protons to the C2 quaternary carbon and the C1 carbonyl carbon. Correlations would also be seen from the vinyl protons to the carbons across the double bond and to the C2 carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid would result in a strong, sharp absorption band around 1700-1725 cm⁻¹. The C=C stretching vibration of the alkene group would likely appear as a medium intensity band in the 1640-1680 cm⁻¹ region. C-H stretching vibrations for the sp³ and sp² hybridized carbons would be observed just below and above 3000 cm⁻¹, respectively.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Broad
C=O Stretch (Carboxylic Acid)1700 - 1725Strong
C=C Stretch (Alkene)1640 - 1680Medium
sp² C-H Stretch3000 - 3100Medium
sp³ C-H Stretch2850 - 3000Medium to Strong

Note: These are predicted absorption ranges based on the functional groups present.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. The C=C double bond, being a relatively non-polar bond, is expected to show a strong signal in the Raman spectrum, typically in the 1640-1680 cm⁻¹ region. The symmetric C-C stretching vibrations of the dimethyl groups would also be Raman active. In contrast to FT-IR, the C=O stretching vibration in the Raman spectrum is generally weaker. The O-H stretching band is also typically weak in Raman spectroscopy. This technique would be particularly useful for confirming the presence and nature of the carbon-carbon double bond within the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structure of a compound. It functions by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC is employed to separate the volatile compound from any impurities, such as solvents, starting materials, or byproducts from its synthesis. The retention time, the time it takes for the compound to pass through the chromatographic column, serves as an initial identifier.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process results in the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 128.17 g/mol . nih.gov The fragmentation pattern is a unique fingerprint that aids in confirming the compound's identity. While a publicly available, detailed experimental fragmentation pattern is not provided in the searched literature, a representative table can illustrate how such data is typically presented for purity and identity confirmation.

Interactive Table: Representative GC-MS Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonInterpretation
128[C₇H₁₂O₂]⁺Molecular Ion (M⁺)
113[M - CH₃]⁺Loss of a methyl group
83[M - COOH]⁺Loss of the carboxylic acid group
55[C₄H₇]⁺Allylic fragmentation

Note: This table is illustrative. The fragment ions are predicted based on the known structure and common fragmentation pathways for carboxylic acids and are not from a published experimental spectrum.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds that may have the same nominal mass.

For this compound, HRMS is critical for confirming its elemental composition of C₇H₁₂O₂. The theoretically calculated exact mass of the neutral molecule is 128.08373 Da. nih.gov HRMS analysis would measure the mass of the protonated molecule [M+H]⁺ or another adduct, and the resulting high-precision mass would be used to validate the chemical formula with a high degree of confidence, typically within a few parts per million (ppm) of the theoretical value.

Interactive Table: HRMS Data for this compound

ParameterValueReference
Molecular FormulaC₇H₁₂O₂ nih.gov
Theoretical Exact Mass128.08373 Da nih.gov
Monoisotopic Mass128.083729621 Da nih.govechemi.com
Confirmation MethodDistinguishes from other potential formulas with the same nominal mass

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. For a compound like this compound, which is a liquid or low-melting solid at room temperature, this technique is typically applied to its solid derivatives. The preparation of crystalline derivatives, such as amides, esters, or salts with a suitable counterion, allows for the growth of single crystals suitable for X-ray diffraction analysis.

The analysis provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. This is particularly valuable for establishing the stereochemistry of any chiral centers or the geometry of double bonds within the derivative.

Despite the power of this technique for structural elucidation, a review of the scientific literature did not yield specific studies detailing the single-crystal X-ray diffraction analysis of derivatives of this compound. While the crystal structures of related but distinct compounds, such as 2,3-dimethyl-4-amino-pentanoic acid HCl, have been reported, this data is not directly applicable to the title compound or its immediate derivatives. nih.gov Therefore, no crystallographic data table can be presented.

Computational Chemistry and Theoretical Studies of 2,2 Dimethyl 3 Pentenoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For a molecule like 2,2-dimethyl-3-pentenoic acid, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are instrumental in predicting its properties. These calculations solve the Schrödinger equation in an approximate manner to determine the electron density and, from it, derive various molecular attributes.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a stable structure is found.

The presence of a carbon-carbon double bond in the 3-position introduces the possibility of cis (Z) and trans (E) isomers. Computational analysis would likely show that the E-isomer is sterically favored and thus more stable due to the larger separation between the bulky gem-dimethyl group at the C2 position and the methyl group at the C4 position.

Furthermore, conformational analysis would explore the rotation around the single bonds, particularly the C2-C3 bond and the C-O bond within the carboxylic acid group. The carboxylic acid moiety itself typically prefers a planar conformation to maximize resonance stabilization. Theoretical calculations on analogous compounds, such as trans-2-pentenoic acid, have shown that molecules can exist in monomeric and dimeric forms, with the dimeric form being stabilized by strong intermolecular hydrogen bonds in the solid phase. A similar analysis for this compound would reveal the preferred orientations of the functional groups to minimize steric hindrance and optimize electronic interactions.

Table 1: Predicted Geometrical Parameters for a Representative Unsaturated Carboxylic Acid (trans-2-pentenoic acid) from DFT Calculations (Note: This data is for an analogous compound and serves as an illustration of typical computational outputs.)

ParameterBond/AngleCalculated Value (B3LYP/6-311+G(d,p))
Bond LengthC=O1.209 Å
C-O1.361 Å
C=C1.333 Å
C-C (adjacent to C=O)1.475 Å
Bond AngleO=C-O122.5°
C-C=C125.8°
Data derived from computational studies on analogous compounds.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These calculations simulate the molecule's fundamental vibrational modes, which correspond to the stretching, bending, and torsional motions of the atoms.

For this compound, key predicted vibrational frequencies would include:

O-H Stretching: A broad band characteristic of the carboxylic acid hydroxyl group, typically predicted in the range of 3500-3700 cm⁻¹ for the monomer, which broadens and shifts to lower wavenumbers (around 2500-3300 cm⁻¹) in the presence of hydrogen bonding.

C=O Stretching: A strong, sharp absorption band for the carbonyl group, expected around 1700-1740 cm⁻¹.

C=C Stretching: An absorption of medium intensity for the alkene double bond, typically found in the 1640-1680 cm⁻¹ region.

C-H Stretching and Bending: Various bands corresponding to the vibrations of the methyl and vinyl C-H bonds.

These theoretical spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of observed absorption bands to specific molecular motions. The potential energy distribution (PED) analysis can further dissect each vibrational mode into contributions from different internal coordinates.

Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei. These predictions are highly sensitive to the electronic environment of each nucleus.

For this compound, key predicted ¹H and ¹³C NMR signatures would be:

¹H NMR:

A deshielded singlet for the carboxylic acid proton (-COOH), typically above 10 ppm.

Signals for the vinyl protons (-CH=CH-) in the 5.5-6.5 ppm range, with coupling constants providing information about the stereochemistry (cis vs. trans).

A singlet for the two equivalent methyl groups at the C2 position.

A doublet for the terminal methyl group at the C5 position.

¹³C NMR:

A signal for the carboxylic carbon (C1) in the highly deshielded region of 170-180 ppm.

Signals for the vinyl carbons (C3 and C4) around 120-140 ppm.

Signals for the aliphatic carbons, including the quaternary C2 and the methyl carbons.

Comparing predicted NMR spectra with experimental data helps in the structural elucidation and confirmation of the compound.

Table 2: Illustrative Predicted NMR Chemical Shifts for a Related Structure (2-methyl-3-pentenoic acid) (Note: These are representative values for an analogous compound and may differ for this compound.)

NucleusFunctional GroupPredicted Chemical Shift (δ, ppm)
¹HCarboxylic Acid (-COOH)~12.0
Vinyl (-CH=CH-)5.5 - 6.5
Methyl (-CH₃ at C2)1.0 - 1.5
¹³CCarbonyl (C=O)~170 - 175
Vinyl (C=C)~120 - 130
Methyl (-CH₃ at C2)~20 - 25
Data derived from predicted spectra and analogous compounds.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Computational methods provide deep insights into the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized primarily on the C=C double bond and the oxygen atoms of the carboxylic acid group, which are the most electron-rich regions.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is likely to be centered on the antibonding π* orbital of the carbonyl group (C=O), making this site susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that relates to the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations would provide the energies of these orbitals and a visual representation of their spatial distribution.

The distribution of electron density in a molecule can be analyzed to predict its reactive sites. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen atoms of the carbonyl group, indicating these are sites for electrophilic attack. Regions of positive potential (blue) would be found around the acidic hydrogen of the carboxyl group, highlighting its susceptibility to deprotonation.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder molecule.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

These calculated descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules and for predicting its behavior in chemical reactions.

Reaction Pathway Modeling and Transition State Characterization

The study of chemical reactions involving this compound through computational means provides profound insights into its reactivity, potential synthetic routes, and degradation pathways. Reaction pathway modeling, predominantly using quantum mechanical methods like Density Functional Theory (DFT), allows for the exploration of the potential energy surface connecting reactants to products. numberanalytics.com A critical aspect of this exploration is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate and govern the kinetics of the transformation. acs.org

Computational approaches such as DFT, with functionals like B3LYP or M06-2X, offer a balance of accuracy and computational cost for these investigations. numberanalytics.com For higher accuracy, especially for barrier heights, post-Hartree-Fock methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) can be employed, often as a benchmark. numberanalytics.comrsc.org

A significant class of reactions applicable to this compound, due to its unsaturated nature, is pericyclic reactions. These are concerted reactions that proceed through a cyclic transition state. numberanalytics.comnih.gov Examples include cycloadditions, electrocyclic reactions, and ene reactions. researchgate.netwikipedia.org For instance, the C=C double bond in this compound can act as an enophile in an ene reaction or a dienophile in a Diels-Alder cycloaddition. wikipedia.org

The modeling of such a reaction involves:

Geometry Optimization: Calculating the lowest energy structures of the reactant(s) and product(s).

Transition State (TS) Search: Locating the saddle point on the potential energy surface between reactants and products. This is often achieved using algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods.

Frequency Analysis: Performing a vibrational frequency calculation at the optimized geometries. A stable minimum (reactant or product) will have all real (positive) frequencies, whereas a true transition state is characterized by exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. acs.org

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the minimum energy path from the transition state downhill to both the reactant and product, confirming that the located TS correctly connects the desired species.

The energy difference between the transition state and the reactants defines the activation energy barrier (ΔG‡), a key determinant of the reaction rate. acs.org Computational studies on the fluorocyclization of unsaturated carboxylic acids, for example, have used DFT to compare different mechanistic pathways and analyze the geometries and energies of the respective transition states to explain experimental selectivity. frontiersin.orgnih.gov Similarly, DFT calculations have been used to elucidate the mechanism of CuH-catalyzed reductions of α,β-unsaturated carboxylic acids, indicating that a ketene (B1206846) pathway is energetically feasible by calculating the barriers for hydrocupration and subsequent steps. mit.edu

Below is a hypothetical data table illustrating the kind of results obtained from a DFT study (e.g., at the B3LYP/6-31G* level) for a hypothetical Diels-Alder reaction between this compound and butadiene.

Reaction StepSpeciesRelative Energy (kcal/mol)Key Geometric ParameterImaginary Frequency (cm⁻¹)
ReactantsThis compound + Butadiene0.00N/ANone
Transition StateCycloaddition TS+25.5Forming C-C bonds: 2.15 Å, 2.25 Å-450.2i
ProductCyclohexene adduct-15.8New C-C bonds: 1.54 ÅNone

This table is illustrative and contains hypothetical data for demonstration purposes.

These theoretical calculations can elucidate stereoselectivity and regioselectivity by comparing the activation barriers of different possible pathways. numberanalytics.com The influence of substituents and solvent effects can also be modeled, providing a comprehensive understanding of the reaction mechanism. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration

This compound possesses significant conformational flexibility due to the presence of several single bonds that can undergo rotation. Understanding its preferred three-dimensional shapes, or conformations, is crucial as they can influence its physical properties and reactivity. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring this conformational landscape over time. nih.gov

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. The forces between atoms are calculated using a molecular mechanics force field (e.g., AMBER, CHARMM, OPLS). The simulation typically proceeds as follows:

System Setup: The molecule is placed in a simulation box, often filled with solvent molecules (like water) to mimic solution-phase conditions.

Minimization and Equilibration: The system's energy is first minimized to remove any unfavorable atomic clashes. This is followed by a period of equilibration, where the temperature and pressure of the system are allowed to stabilize.

Production Run: The simulation is run for a set amount of time (from nanoseconds to microseconds), during which the trajectory (positions and velocities of all atoms at each time step) is saved.

Trajectory Analysis: The saved trajectory is analyzed to extract information about the molecule's dynamic behavior and conformational preferences.

Key parameters derived from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or molecule from a reference structure, indicating its structural stability over the simulation time. nih.gov

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. nih.gov

Radius of Gyration (Rg): Indicates the compactness of the molecule's structure.

Conformational Clustering: Groups similar structures from the trajectory together to identify the most populated conformational states.

For this compound, key dihedral angles, such as the one around the C2-C(O)OH bond and the C2-C3 bond, would be monitored to map out the conformational space. A theoretical conformational analysis of a related diamine cation identified six potential conformations (three staggered and three eclipsed) by rotating around a central C-C bond, with the staggered conformers representing energy minima. mdpi.com A similar analysis for this compound would reveal its low-energy shapes.

The following interactive table presents hypothetical data from a conformational analysis of this compound, focusing on the rotation around the C2-C3 bond.

ConformerDihedral Angle (C(O)-C2-C3-C4)Relative Energy (kcal/mol)Population (%)
Anti-periplanar~180°0.0065
Gauche (+)~+60°1.2017
Gauche (-)~-60°1.2017
Syn-periplanar (Eclipsed)~0°4.50<1

This table is illustrative and contains hypothetical data to demonstrate the expected results of a conformational analysis.

By understanding the conformational landscape, researchers can gain insights into how the molecule might interact with other molecules, such as enzymes or receptors, and how its shape influences its chemical reactivity. nih.gov

Future Directions and Emerging Research Areas

Development of Novel Synthetic Pathways with Enhanced Selectivity

The synthesis of 2,2-Dimethyl-3-pentenoic acid and its analogs has traditionally relied on methods such as the alkylation of enolates derived from parent carboxylic acids. One established approach involves the di-alkylation of a simpler pentenoic acid precursor. For instance, (E)-3-pentenoic acid can be treated with a strong base like n-butyllithium and diisopropylamine (B44863) to form a dianion, which is then sequentially alkylated. lookchem.com Similarly, methylation of (E)-2-methylpent-3-enoic acid using methyl iodide in the presence of N,N,N,N,N,N-hexamethylphosphoric triamide and n-butyllithium also yields the target compound. lookchem.com

Future research is focused on developing more efficient and selective synthetic routes. The goal is to improve yields, reduce the number of steps, and control stereochemistry where applicable. Emerging strategies may involve catalytic methods that avoid the use of stoichiometric strong bases and harsh reagents. For example, transition-metal-catalyzed carbonylation reactions, such as the Reppe synthesis used for related unsaturated acids, could be adapted. google.com This method involves the reaction of an alkene (like piperylene), carbon monoxide, and water, offering a direct route to the carboxylic acid functionality. google.com The development of catalysts that can facilitate the direct and selective dimethylation at the C2 position of a pentenoyl system remains a significant area for exploration.

Table 1: Selected Synthetic Approaches for this compound and Analogs

Precursor Reagents Key Conditions Product Reference
(E)-3-Pentenoic acid 1. Diisopropylamine, n-Butyllithium 2. Methyl iodide Tetrahydrofuran (B95107)/Hexane (B92381), -78°C to 20°C (E)-2,2-Dimethylpent-3-enoic acid lookchem.com
(E)-2-Methylpent-3-enoic acid N,N,N,N,N,N-hexamethylphosphoric triamide, n-butyllithium, diisopropylamine, methyl iodide Tetrahydrofuran/Hexane, -78°C (E)-2,2-Dimethylpent-3-enoic acid lookchem.com

Exploration of Undiscovered Chemical Transformations

The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the carbon-carbon double bond. While standard transformations of these groups are known, research is moving towards discovering novel reactions that leverage their specific steric and electronic arrangement.

The alkene moiety offers a site for various addition and cycloaddition reactions. Future research could explore asymmetric transformations, such as enantioselective bromolactonization, a reaction that has been studied for other pentenoic acids to create chiral γ-lactones. researchgate.net The steric hindrance from the gem-dimethyl group at the adjacent C2 position could impart unique diastereoselectivity in such reactions. Furthermore, the potential for [2+2] cycloadditions or other pericyclic reactions involving the double bond could lead to the synthesis of complex carbocyclic frameworks. acs.org

The carboxylic acid group can be used to direct reactions. For instance, its conversion to a decarboxylating agent has been noted for the related 2,2-dimethyl-4-pentenoic acid. biosynth.com Exploring the intramolecular reactions of this compound, such as acid-catalyzed cyclizations or rearrangements, could yield novel heterocyclic or carbocyclic structures. The interaction between the carboxyl group and the double bond under specific catalytic conditions is an area ripe for investigation.

Theoretical Advancement in Predicting Reactivity and Properties

Computational chemistry is becoming an indispensable tool for predicting the behavior of molecules and guiding experimental work. For this compound, theoretical studies can provide deep insights into its structural, electronic, and reactive properties.

Future research will likely involve the use of Density Functional Theory (DFT) and other ab initio molecular dynamics methods to model its behavior. Such studies can predict the most stable conformations, calculate bond dissociation energies, and map out potential energy surfaces for various reactions. researchgate.net For example, computational modeling could be used to understand the mechanism of its adsorption and dissociation on catalytic surfaces, which is crucial for developing new heterogeneous catalytic transformations. researchgate.net Theoretical investigations into the transition states of potential reactions, such as cycloadditions or lactonizations, can help predict stereochemical outcomes and identify the most promising reaction conditions, thereby reducing the need for extensive empirical screening. acs.org

Table 2: Computed Properties of this compound

Property Value Source
Molecular Formula C₇H₁₂O₂ nih.gov
Molecular Weight 128.17 g/mol nih.gov
XLogP3 1.7 nih.gov
Polar Surface Area 37.3 Ų nih.gov

Potential as a Building Block in Advanced Organic Synthesis and Materials Science

The unique structure of this compound makes it a potentially valuable building block for more complex molecules and advanced materials. Its bifunctionality allows it to be incorporated into larger structures through both the carboxylic acid and the alkene.

In materials science, there is growing interest in bio-based monomers for the synthesis of functional polymers. Related unsaturated hydroxy acids, such as trans-2,5-dihydroxy-3-pentenoic acid methyl ester derived from pentoses, have been successfully used in co-polymerization to create polyesters with functional groups in the backbone. rsc.orgresearchgate.net Similarly, this compound could be used as a monomer or co-monomer to produce polyesters or other polymers. The pendant alkene group in the resulting polymer chain would be available for post-polymerization modification, allowing for the tuning of material properties through techniques like thiol-ene chemistry. rsc.org

In advanced organic synthesis, the compound can serve as a precursor to valuable chemicals. For instance, pentenoic acid isomers are being investigated as intermediates for the synthesis of adipic acid, a key monomer for nylon. researchgate.net The specific substitution pattern of this compound could be exploited to synthesize specialty diacids or other difunctional molecules that are not easily accessible through other routes. Its use as a chiral scaffold, after enantioselective modification, could also be a promising avenue in the synthesis of natural products and pharmaceuticals.

Q & A

Basic: What analytical methods are recommended for characterizing 2,2-Dimethyl-3-pentenoic acid and its isomers?

Answer:
Gas chromatography/mass spectrometry (GC/MS) is the gold standard for identifying structural analogs of branched pentenoic acids. Key parameters include:

  • Retention Time (RT): Compare against known standards (e.g., RT 24.61 for hexenyl 2-methyl-2-pentenoate ).
  • Kovats Index (KI): Use KI values (e.g., KI 1400 for similar esters ) to distinguish isomers.
  • Mass Spectral Data: Monitor fragmentation patterns, such as m/z 114 for 2-methyl-4-pentenoic acid derivatives .
    For stereochemical resolution, employ chiral columns or nuclear magnetic resonance (NMR) to differentiate (Z)- and (E)-isomers, as seen in ethyl 2-methyl-2-pentenoate analysis .

Basic: How can researchers optimize the synthesis of this compound?

Answer:
A two-step approach is recommended:

Esterification: Use acid-catalyzed reactions (e.g., H₂SO₄) with methanol or ethanol to stabilize the pentenoic acid backbone, as demonstrated for hexyl 2-methyl-3-pentenoate .

Hydrolysis: Apply alkaline conditions (e.g., NaOH) to cleave the ester group. For sterically hindered analogs, optimize reaction time and temperature to avoid side reactions like decarboxylation .
Validate purity via GC/MS and compare retention indices with literature data .

Advanced: How to address discrepancies in reported physical properties (e.g., boiling points) of this compound derivatives?

Answer:
Contradictions often arise from isomerism or impurities. Strategies include:

  • Isomer-Specific Analysis: Use enantioselective GC columns to resolve (Z)- and (E)-forms, as shown for ethyl 2-methyl-2-pentenoate .
  • Computational Modeling: Predict thermodynamic properties (e.g., boiling points) via density functional theory (DFT) and cross-validate with experimental data from NIST Chemistry WebBook .
  • Collaborative Reproducibility: Replicate synthesis and characterization protocols across labs to isolate variables (e.g., solvent purity, reaction scale) .

Advanced: What strategies are effective for studying the biological activity of this compound?

Answer:

  • Enzyme Inhibition Assays: Test interactions with carboxylases or dehydrogenases using fluorometric assays, similar to studies on 2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic acid .
  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., methyl or hydroxyl substitutions) and compare bioactivity profiles. For example, 3-hydroxy-2-methylpentanoic acid derivatives show varied enzyme affinity .
  • In Silico Screening: Use molecular docking tools (e.g., AutoDock) to predict binding modes with target proteins, leveraging PubChem’s 3D conformer data .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • Engineering Controls: Use fume hoods to limit airborne exposure, as recommended for handling phenoxypropionic acids .
  • Personal Protective Equipment (PPE): Wear nitrile gloves and goggles to prevent skin/eye contact, especially during esterification steps involving corrosive catalysts .
  • Emergency Measures: Ensure access to eye-wash stations and showers, and train personnel in decontamination procedures for spills .

Advanced: How can enantiomeric purity of this compound be ensured during synthesis?

Answer:

  • Chiral Catalysts: Employ asymmetric hydrogenation with Pd/C or Ru-based catalysts, as used in dipeptide synthesis .
  • Chromatographic Resolution: Utilize chiral stationary phases (e.g., cyclodextrin derivatives) for HPLC, referencing methods for (2S,3R)-3-hydroxy-2-octylpentanedioic acid .
  • Polarimetry/NMR: Measure optical rotation or use Mosher’s ester analysis to confirm enantiomeric excess (ee) .

Advanced: What computational tools are recommended for predicting the physicochemical properties of this compound?

Answer:

  • LogP and Solubility: Use the ESOL model (e.g., via PubChem) to estimate hydrophobicity and aqueous solubility .
  • pKa Prediction: Apply MarvinSketch or SPARC calculators to determine acid dissociation constants, critical for understanding reactivity in biological systems .
  • Thermodynamic Data: Access NIST subscription databases for enthalpy and entropy values under standard conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.